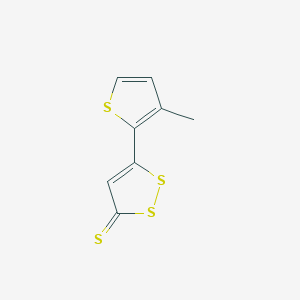

5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione

Description

Structure

3D Structure

Properties

CAS No. |

918503-66-9 |

|---|---|

Molecular Formula |

C8H6S4 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

5-(3-methylthiophen-2-yl)dithiole-3-thione |

InChI |

InChI=1S/C8H6S4/c1-5-2-3-10-8(5)6-4-7(9)12-11-6/h2-4H,1H3 |

InChI Key |

IDWPCRKQFUCVCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=S)SS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Synthetic Pathways for 3H-1,2-Dithiole-3-thiones

The parent compound class is typically synthesized via:

-

Sulfuration of 3-oxoesters using Lawesson’s reagent or P₄S₁₀/S₈ mixtures, yielding dithiolethiones in moderate to high yields .

-

Reactions with alkynes , where terminal alkynes undergo deprotonation, CS₂ addition, and sulfur incorporation to form 4-mercapto derivatives .

-

Copper-catalyzed thioannulation of trifluoropropynes with S₈, enabling functional group tolerance .

For 5-(3-methylthiophen-2-yl) derivatives, analogous routes may involve thiophene-containing precursors subjected to sulfurating agents like S₂Cl₂ or P₄S₁₀.

Cycloaddition Reactions

3H-1,2-dithiole-3-thiones participate in 1,3-dipolar cycloadditions with acetylenic esters or nitrile oxides. For example:

-

Dimethyl acetylenedicarboxylate reacts with 5-phenyl-1,2-dithiole-3-thione to form 1:1 adducts (e.g., 2-thioacylmethylene-1,3-dithioles) or 1:2 adducts (e.g., thiopyran-4-spiro-2′-(1,3-dithioles)) .

Oxidation and Sulfur Substitution

-

Oxidation with S₂Cl₂ or H₂O₂ converts thione groups to ketones .

-

Selective sulfur replacement by amines or oxygen nucleophiles yields thiazines or oxathioles .

Disproportionation and Rearrangement

Functionalization of the Thiophene Moiety

The 3-methylthiophen-2-yl substituent could undergo:

-

Electrophilic substitution (e.g., halogenation or nitration) at the α-position of the thiophene ring.

-

Cross-coupling reactions (Suzuki, Stille) via halogenated intermediates to introduce aryl or alkyl groups.

Pharmacological Activity

While not directly studied for this derivative, related 3H-1,2-dithiole-3-thiones exhibit:

-

Hydrogen sulfide (H₂S) release , modulating antioxidative/anti-inflammatory pathways .

-

NF-κB suppression , potentially via direct thiol modification or Nrf2 activation .

Comparative Reactivity Data

The table below summarizes reactivity trends for analogous compounds:

Challenges and Limitations

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new reactions and functionalizations that can lead to novel materials and compounds.

The compound has been studied for its potential biological activities , including:

- Antioxidant Properties : It has shown promise as an inducer of antioxidant enzymes, which play a crucial role in cellular defense against oxidative stress. This is particularly relevant in conditions like cancer and neurodegenerative diseases.

- Anticancer Activity : Research indicates that this compound may inhibit the formation of DNA adducts, thereby reducing cancer risk. Studies have demonstrated its effectiveness in vitro against various cancer cell lines.

Medicine

In medical research, this compound is being investigated for its therapeutic potential in treating diseases linked to oxidative stress. Its ability to modulate redox-sensitive signaling pathways makes it a candidate for further exploration in drug development.

Industrial Applications

The industrial applications of this compound are diverse:

- Material Science : The compound is utilized in developing new materials with specific electronic and optical properties. Its unique molecular structure contributes to the performance characteristics of these materials.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antioxidant Induction : A study demonstrated that this compound significantly increased levels of glutathione and activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), providing protection against oxidative damage in neuronal cells .

- Cancer Research : Another research paper reported that derivatives of dithiolethiones exhibit potent anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or modulate oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituents influence electronic properties and solubility. For example, ADT-OH’s hydroxyl group increases polarity, enhancing H₂S release efficiency compared to ADT’s methoxy group .

H₂S Release and Cytoprotective Effects

- ADT-OH: A well-studied slow H₂S donor with anti-atherosclerotic, anti-inflammatory (via JAK/STAT and NF-κB inhibition), and anti-cancer effects (e.g., melanoma apoptosis via FADD upregulation) .

- Oltipraz : Primarily a chemopreventive agent inducing detoxification enzymes (e.g., glutathione S-transferases) but associated with hepatotoxicity at high doses .

- Target Compound : While direct data are lacking, the dithiolethione core suggests H₂S donation capacity. Thiophene substituents may enhance membrane permeability or target selectivity compared to phenyl analogs.

Enzyme Induction and Chemoprevention

- Dithiolethiones (e.g., Oltipraz, ADT-OH): Induce phase II detoxification enzymes (e.g., DT-diaphorase), reducing carcinogen-DNA adduct formation .

- Positional Isomers (e.g., NOSH-ASA derivatives): Substituent position affects COX-1/COX-2 binding and anticancer activity. For example, o-NOSH-ASA’s dithiolethione group binds near COX-2’s entrance, enhancing anti-proliferative effects .

Toxicity and Efficacy

- ADT-OH: Demonstrates lower toxicity in melanoma models compared to fast H₂S donors like NaHS .

- Oltipraz : Effective in reducing aflatoxin-induced hepatic tumors but linked to reversible hepatotoxicity .

- 5-Phenyl-3H-1,2-dithiole-3-thione: The unsubstituted dithiolethione core strongly induces detox enzymes with minimal monooxygenase activation, reducing metabolic activation of procarcinogens .

Biological Activity

5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione, a member of the 1,2-dithiole-3-thione family, is a sulfur-containing heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer prevention and anti-inflammatory responses. This article synthesizes current research findings on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₆S₄. Its structure features a dithiole core that is crucial for its biological activity. The presence of the methylthiophen group enhances its reactivity and interaction with biological targets.

Research indicates that this compound exerts its biological effects primarily through the following mechanisms:

- Antioxidant Activity : It induces the expression of antioxidant genes and enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play critical roles in cellular defense against oxidative stress .

- Anti-inflammatory Effects : The compound has been shown to suppress the activation of pro-inflammatory pathways, including the NF-κB signaling pathway. This suppression can reduce cytokine production and inflammatory responses in various models .

- Chemopreventive Properties : It acts as a cancer chemopreventive agent by modulating pathways involved in cell proliferation and apoptosis. Its ability to induce phase II detoxifying enzymes contributes to its protective effects against neoplasia .

Pharmacological Activities

The pharmacological activities associated with this compound include:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell cycle progression .

- Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases through its anti-inflammatory properties and ability to enhance antioxidant defenses in neuronal tissues .

Case Studies

Several studies have explored the biological activity of this compound:

- Cancer Prevention : In a study involving mice exposed to carcinogens, administration of the compound significantly reduced tumor incidence and size compared to control groups .

- Multiple Sclerosis Model : In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, treatment with this compound delayed disease onset and reduced severity by modulating immune cell activation .

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| D3T (Dithiolethione) | Very High | High | Moderate |

| Oltipraz | Moderate | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.